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molecular formula C7H5F2N3OS B8470973 5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine CAS No. 1192813-44-7

5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine

Cat. No. B8470973
M. Wt: 217.20 g/mol
InChI Key: LWYPLPIJTCQWCF-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine (310 mg, 1.43 mmol) and di(1H-imidazol-1-yl)methanethione (311 mg, 1.75 mmol) were dissolved in acetonitrile (5 mL) and heated to 70° C. in a sealed vial for 10 hours. The vial was then stored in the freezer for 16 hours. The solids were collected by filtration and washed with acetonitrile to afford N-(5-(difluoromethoxy)thiazolo[5,4-b]pyridin-2-yl)-1H-imidazole-1-carbothioamide (296 mg, 0.72 mmol, 51% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.77 (d, J=4.77 Hz, 1 H), 8.06 (d, J=8.53 Hz, 1 H), 8.01 (s, 1H), 7.72 (s, 1 H), 7.54 (s, 1 H), 6.94-7.13 (m, 1 H).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[O:3][C:4]1[N:9]=[C:8]2[S:10][C:11]([NH2:13])=[N:12][C:7]2=[CH:6][CH:5]=1.[N:15]1([C:20](N2C=CN=C2)=[S:21])[CH:19]=[CH:18][N:17]=[CH:16]1>C(#N)C>[F:14][CH:2]([F:1])[O:3][C:4]1[N:9]=[C:8]2[S:10][C:11]([NH:13][C:20]([N:15]3[CH:19]=[CH:18][N:17]=[CH:16]3)=[S:21])=[N:12][C:7]2=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
FC(OC1=CC=C2C(=N1)SC(=N2)N)F
Name
Quantity
311 mg
Type
reactant
Smiles
N1(C=NC=C1)C(=S)N1C=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(OC1=CC=C2C(=N1)SC(=N2)NC(=S)N2C=NC=C2)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.72 mmol
AMOUNT: MASS 296 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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